3-(3,3-Dimethylbutyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)6-4-9-5-7-11-8-9/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDWAOTDLOQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512752-25-8 | |
| Record name | 3-(3,3-dimethylbutyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3,3 Dimethylbutyl Pyrrolidine
Precursor Identification and Retrosynthetic Analysis for 3-(3,3-Dimethylbutyl)pyrrolidine
Retrosynthetic analysis is a powerful tool in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify potential synthetic routes and key bond formations.
Strategies for Pyrrolidine (B122466) Ring Formation
The pyrrolidine ring is a common structural motif in many biologically active compounds and natural products. osaka-u.ac.jpnih.gov Consequently, numerous methods for its synthesis have been developed. Common strategies for forming the pyrrolidine ring that could be applied to the synthesis of this compound include:
Cycloaddition Reactions: [3+2] Cycloaddition reactions of azomethine ylides with alkenes are a powerful method for constructing substituted pyrrolidines. osaka-u.ac.jpnih.gov This approach allows for the formation of multiple stereocenters in a single step.
Intramolecular Cyclization: The cyclization of acyclic precursors is a widely used strategy. nih.gov This can involve the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of a nitrene into a C-H bond. osaka-u.ac.jp
Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, can efficiently generate the pyrrolidine ring. nih.gov
From Proline and its Derivatives: Chiral pyrrolidine-containing compounds are often synthesized from readily available precursors like proline and 4-hydroxyproline (B1632879). nih.gov
Approaches for Introducing the 3,3-Dimethylbutyl Side Chain
The 3,3-dimethylbutyl group can be introduced at various stages of the synthesis, either before or after the formation of the pyrrolidine ring.
Alkylation of a Pre-formed Pyrrolidine Ring: A common approach involves the alkylation of a suitable pyrrolidine precursor. For instance, a 3-substituted pyrrolidine with a leaving group could be reacted with a 3,3-dimethylbutyl organometallic reagent.
Incorporation into an Acyclic Precursor: The 3,3-dimethylbutyl moiety can be part of one of the starting materials used in a cyclization reaction. For example, a primary amine containing the 3,3-dimethylbutyl group could be reacted with a suitable dielectrophile to form the pyrrolidine ring.
Grignard Reagent Addition: The addition of a 3,3-dimethylbutyl Grignard reagent to an appropriate electrophilic precursor is a viable method.
A retrosynthetic analysis of this compound could disconnect the C-C bond between the pyrrolidine ring and the side chain, suggesting a nucleophilic 3-pyrrolidinyl synthon and an electrophilic 3,3-dimethylbutyl synthon, or vice versa. Alternatively, a disconnection of the C-N bonds of the pyrrolidine ring could lead to acyclic precursors containing the 3,3-dimethylbutyl group.
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several specific synthetic routes can be envisioned for the preparation of this compound.
Cyclization Reactions in Pyrrolidine Synthesis
The formation of the pyrrolidine ring through cyclization is a cornerstone of many synthetic strategies.
| Cyclization Strategy | Description | Key Intermediates |
| Intramolecular Amination | An amino group within an acyclic molecule attacks an electrophilic carbon, such as an alkyl halide or a double bond, to form the five-membered ring. | Amino-alkenes, amino-alcohols |
| [3+2] Cycloaddition | An azomethine ylide reacts with an alkene dipolarophile to directly form the pyrrolidine ring with the desired substitution pattern. nih.govchemrxiv.org | Azomethine ylides, alkenes |
| Reductive Amination of 1,4-Diketones | A 1,4-diketone reacts with ammonia (B1221849) or a primary amine to form a dihydropyrrole intermediate, which is then reduced to the pyrrolidine. nih.gov | 1,4-diketones, dihydropyrroles |
Alkylation and Functionalization of Pyrrolidine Cores
Once a pyrrolidine ring is formed, the 3,3-dimethylbutyl side chain can be introduced through alkylation.
A potential route involves the conjugate addition of a 3,3-dimethylbutyl organocuprate reagent to an α,β-unsaturated pyrrolidinone. The resulting ketone can then be reduced to the corresponding methylene (B1212753) group to afford the target compound.
Alternatively, palladium-catalyzed hydroarylation of a pyrroline (B1223166) with a suitable aryl or alkyl halide can be used to introduce substituents at the 3-position of the pyrrolidine ring. nih.gov
Reductive Amination Pathways for the Compound
Reductive amination is a versatile and efficient method for forming C-N bonds and can be applied to the synthesis of this compound. nih.gov
One plausible pathway involves the reductive amination of a ketone precursor. For example, the reaction of 3-pyrrolidinone (B1296849) with 3,3-dimethylbutanal in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) would directly yield this compound.
Another approach involves the reaction of a primary amine with a dicarbonyl compound. For instance, 3,3-dimethylbutylamine (B107103) could be reacted with a 1,4-dihalobutane or a protected 1,4-dialdehyde, followed by reductive cyclization to furnish the desired product.
A specific example found in the literature describes the synthesis of (R)-N-((1-(3,3-dimethylbutyl)pyrrolidin-3-yl)methyl)-5-isobutyl-1-phenyl-1H-pyrazole-3-carboxamide, which involves the N-alkylation of a pre-existing pyrrolidine derivative with a 3,3-dimethylbutyl group. nih.gov Although this is not the direct synthesis of the parent compound, it demonstrates a relevant synthetic transformation.
Advanced Synthetic Techniques and Optimization for this compound
The synthesis of 3-substituted pyrrolidines, such as this compound, has evolved significantly, moving beyond classical methods to embrace techniques that offer greater control, efficiency, and scalability. These advanced approaches are critical for producing compounds with high purity, particularly when specific stereoisomers are required for targeted applications.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
Achieving stereochemical control is a paramount challenge in the synthesis of chiral molecules like this compound. The spatial arrangement of the dimethylbutyl group at the C3 position of the pyrrolidine ring results in chirality, necessitating the use of stereoselective synthetic methods to isolate specific enantiomers or diastereomers.
Chiral auxiliary-mediated synthesis is a robust strategy for introducing stereocenters with a high degree of control. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of 3-substituted pyrrolidines, several chiral auxiliaries have proven effective. One notable example involves the use of pseudoephedrine. An efficient protocol has been developed for the stereocontrolled conjugate addition to α,β-unsaturated carboxylic acid derivatives using (S,S)-(+)-pseudoephedrine as a chiral auxiliary. nih.govacs.org This method can be adapted to introduce the 3,3-dimethylbutyl side chain. The process typically involves the conjugate addition of an organometallic reagent corresponding to the dimethylbutyl group, followed by removal of the auxiliary, cyclization, and reduction to form the pyrrolidine ring. nih.gov
Another widely used class of auxiliaries is the sulfinamides, such as N-tert-butanesulfinamide. nih.govresearchgate.net Chiral N-tert-butanesulfinyl imines can undergo diastereoselective addition reactions. For instance, the addition of a Grignard or organolithium reagent derived from 1-bromo-2,2-dimethylbutane (B1337311) to a suitable γ-amino α,β-unsaturated imine derived from a chiral sulfinamide would be a key step. The sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face and establishing the desired stereochemistry at the C3 position. Subsequent cyclization and removal of the sulfinyl group would yield the enantiopure this compound. The asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position has been achieved using a tert-butylsulfinamide chiral auxiliary. nih.gov
The table below summarizes representative chiral auxiliary approaches applicable to the synthesis of 3-substituted pyrrolidines.
Table 1: Chiral Auxiliary Approaches for 3-Substituted Pyrrolidines
| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | >95% | nih.gov, acs.org |
| N-tert-Butanesulfinamide | Nucleophilic Addition to Imines | >90% | nih.gov, researchgate.net |
| (R)-Phenylglycinol | Reductive Cyclization of Keto Acids | >98% | whiterose.ac.uk |
| Bornane-derived Sultams | 1,3-Dipolar Cycloaddition | >98% | nih.gov |
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation and catalytic 1,3-dipolar cycloadditions.
Asymmetric hydrogenation of a suitable precursor, such as a 3-(3,3-dimethylbutyl)-2,5-dihydropyrrole, is a direct route to the chiral pyrrolidine. This transformation can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. For example, iridium catalysts bearing chiral phosphine-oxazoline (PHOX) ligands have been successfully employed for the asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles, yielding chiral pyrrolidines with excellent enantiomeric excesses (ee). rsc.org Similarly, rhodium complexes with chiral phosphine (B1218219) ligands like TangPhos are effective for the asymmetric hydrogenation of substituted pyridine (B92270) derivatives, which can be precursors to piperidines and, by analogy, pyrrolidines. researchgate.net
Catalytic asymmetric 1,3-dipolar cycloaddition is another powerful tool for constructing the pyrrolidine ring with high stereocontrol. rsc.org This reaction typically involves an azomethine ylide and a dipolarophile. To synthesize this compound, an azomethine ylide could react with an alkene like 4,4-dimethyl-1-pentene. The stereochemical outcome is controlled by a chiral metal catalyst, often based on copper(I) or silver(I) complexed with chiral ligands such as TF-BiphamPhos. nih.gov These catalytic systems can control both the relative and absolute stereochemistry of the newly formed stereocenters in the pyrrolidine ring.
The following table presents examples of asymmetric catalytic systems used for producing chiral pyrrolidines.
Table 2: Asymmetric Catalysis in the Synthesis of Chiral 3-Substituted Pyrrolidines
| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir / Chiral Phosphine-Oxazoline | Asymmetric Hydrogenation | >95% | rsc.org |
| Ru / DM-SEGPHOS | Asymmetric Hydrogenation | >99% | researchgate.net |
| Ag(I) / TF-BiphamPhos | 1,3-Dipolar Cycloaddition | 90-99% | nih.gov |
| Chiral Phosphoric Acid | Aza-Michael Cyclization | >90% | whiterose.ac.uk |
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. noelresearchgroup.com These techniques allow for enhanced reaction control, improved safety, higher yields, and easier scalability.
A flow process for synthesizing pyrrolidines can be designed by adapting established batch reactions. For instance, the 1,3-dipolar cycloaddition to form substituted nitropyrrolidines has been successfully translated to a flow chemistry sequence. clockss.org In a potential flow synthesis of this compound, reagents would be continuously pumped and mixed in a heated reactor coil. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, simplifying purification. clockss.orgfrontiersin.org
The Clauson-Kaas reaction, used for synthesizing N-substituted pyrroles, has been adapted for both continuous flow and batch conditions, highlighting the versatility of flow systems for heterocyclic synthesis. nih.govacs.org Such a setup could be modified for pyrrolidine synthesis, potentially involving the continuous hydrogenation of a pyrrole (B145914) or dihydropyrrole precursor in a flow reactor like the H-Cube® system, which generates hydrogen in situ. frontiersin.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrolidine Derivatives
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Scalability | Difficult, requires larger vessels | Easy, by extending operation time | nih.gov |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio | noelresearchgroup.com |
| Safety | Higher risk with large reagent volumes | Inherently safer, small reaction volume | clockss.org, noelresearchgroup.com |
| Reaction Time | Often several hours to days | Minutes to hours | acs.org |
| Process Control | Limited | Precise control over T, P, time | frontiersin.org |
Green Chemistry Principles in this compound Production
The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. acs.orgcolab.ws The goal is to minimize waste, avoid hazardous substances, and improve energy efficiency. wordpress.com
Several aspects of the synthesis of this compound can be optimized according to green chemistry principles:
Catalysis over Stoichiometric Reagents : The use of asymmetric catalysis (Principle 9) is inherently greener than using stoichiometric chiral auxiliaries, as it reduces waste. acs.org Organocatalysis, for example with proline-derivatives or chiral phosphoric acids, avoids the use of potentially toxic and expensive heavy metals. mdpi.com
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). acs.org 1,3-dipolar cycloadditions and hydrogenation reactions are typically highly atom-economical.
Use of Renewable Feedstocks : While traditional routes rely on petroleum-based starting materials, future research could explore pathways from renewable resources (Principle 7). nih.gov For example, levulinic acid, a biomass-derived platform chemical, can be converted into N-substituted pyrrolidones and potentially other pyrrolidine derivatives. frontiersin.orgrsc.org
Safer Solvents and Auxiliaries : The choice of solvent has a major impact on the environmental footprint of a process. Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or supercritical fluids (Principle 5). researchgate.netacs.org
Energy Efficiency : Flow chemistry and microwave-assisted synthesis can significantly reduce energy consumption by enabling rapid heating and shorter reaction times compared to conventional batch processing (Principle 6). acs.orgnih.gov
Table 4: Application of Green Chemistry Principles to Pyrrolidine Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Prevention | Design syntheses to minimize byproducts. |
| 2. Atom Economy | Employ addition reactions like hydrogenation and cycloadditions. |
| 3. Less Hazardous Synthesis | Use less toxic reagents and generate benign byproducts (e.g., water). wordpress.com |
| 4. Designing Safer Chemicals | The final product's toxicological profile should be considered. |
| 5. Safer Solvents & Auxiliaries | Replace halogenated solvents with water, alcohols, or perform solvent-free reactions. researchgate.net |
| 6. Design for Energy Efficiency | Utilize flow chemistry or microwave-assisted synthesis to reduce energy use. nih.gov |
| 7. Use of Renewable Feedstocks | Explore starting materials derived from biomass, such as levulinic acid. nih.gov, rsc.org |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |
| 9. Catalysis | Prefer catalytic (asymmetric catalysis, organocatalysis) over stoichiometric reagents. mdpi.com |
| 10. Design for Degradation | Design the molecule to break down into innocuous products after use. |
| 11. Real-time Analysis | Use in-line analytical methods in flow chemistry to prevent accidents. |
| 12. Inherently Safer Chemistry | Choose substances and reaction conditions that minimize the potential for accidents. acs.org |
Chemical Reactivity and Mechanistic Studies of 3 3,3 Dimethylbutyl Pyrrolidine
Reaction Mechanisms Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom is the most reactive site in the 3-(3,3-dimethylbutyl)pyrrolidine molecule. Its reactivity is centered around the availability of its non-bonding electron pair, leading to characteristic nucleophilic and basic behaviors.
As a cyclic secondary amine, the nitrogen atom in this compound acts as a nucleophile, capable of donating its electron pair to electrophilic species. This nucleophilicity is a cornerstone of pyrrolidine chemistry, making the nitrogen a privileged position for substitution nih.gov. The reactivity of pyrrolidines as nucleophiles has been quantified by measuring the kinetics of their reactions with reference electrophiles, such as benzhydrylium ions nih.gov. These studies utilize a linear free energy relationship, log k₂(20 °C) = sₙ(N + E), to characterize nucleophiles (by parameters N and sₙ) and electrophiles (by parameter E) nih.gov.
The general mechanism for its nucleophilic action involves the attack of the nitrogen lone pair on an electron-deficient center, forming a new covalent bond. This can be seen in reactions such as alkylation, acylation, and Michael additions. Electrophilic activation of a substrate enhances its reactivity towards the pyrrolidine nitrogen. For instance, in organocatalysis, pyrrolidines react with carbonyl compounds to form enamines or iminium ions, which are key reactive intermediates for subsequent transformations.
The nitrogen atom confers basicity to the molecule, readily accepting a proton from an acid to form a pyrrolidinium (B1226570) cation nih.govwikipedia.org. The basicity of pyrrolidine derivatives is a critical parameter influencing their chemical behavior and reactivity. The Brønsted basicity of a wide range of substituted pyrrolidines has been investigated, with most falling within a pKₐH range of 16 to 20 in acetonitrile (B52724) nih.gov. The pKₐ of the conjugate acid is a direct measure of the amine's basicity. For the parent pyrrolidine molecule, the pKₐ of its conjugate acid has been well-established in different solvents, providing a baseline for comparison. The 3-(3,3-dimethylbutyl) group is an electron-donating alkyl group, which is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity compared to the unsubstituted pyrrolidine. However, studies have also shown that the correlation between Brønsted basicity and nucleophilicity in pyrrolidines can be poor, indicating that other factors, such as sterics, also play a significant role nih.gov.
| Compound | Solvent | pKₐ of Conjugate Acid (pKₐH) |
|---|---|---|
| Pyrrolidine | Water | 11.27 wikipedia.org |
| Pyrrolidine | Acetonitrile | 19.56 wikipedia.org |
| General Range for Substituted Pyrrolidines | Acetonitrile | 16 - 20 nih.gov |
Transformations Involving the 3,3-Dimethylbutyl Side Chain
Direct functionalization of the unactivated sp³ C-H bonds of the 3,3-dimethylbutyl side chain is challenging and typically requires harsh reaction conditions, such as those involving highly reactive radical species. While no specific studies on the functionalization of this side chain in this compound are available, research on analogous structures like 3,3-dimethylbutanal and 3,3-dimethylbutanone shows that the 3,3-dimethylbutyl moiety can undergo degradation in the presence of atmospheric oxidants like Cl atoms and NO₃ radicals copernicus.org. This suggests that under specific, highly reactive conditions, the alkyl chain could potentially be modified.
Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms and influence the shape and reactivity of molecules ucla.eduwikipedia.org. The 3,3-dimethylbutyl group is sterically bulky due to the quaternary carbon atom, analogous to the well-known tert-butyl group. This steric bulk leads to steric hindrance, which is the slowing of chemical reactions due to the physical obstruction of the reaction center wikipedia.orgchemistrywithdrsantosh.comstudy.com.
In this compound, the bulky side chain is positioned adjacent to the pyrrolidine ring. This arrangement has two major consequences:
Shielding the Nitrogen Atom: The side chain can partially block the trajectory of incoming electrophiles or reagents towards the nitrogen atom. This steric shielding can decrease the rate of reactions involving the nitrogen nucleophile compared to less hindered pyrrolidines. The magnitude of this effect is demonstrated by comparing reaction rates of sterically hindered versus unhindered molecules, where differences of several orders of magnitude can be observed wikipedia.org.
| Reaction Type | Substrate | Relative Rate | Reason for Rate Difference |
|---|---|---|---|
| Sₙ2 Solvolysis | Methyl Bromide (CH₃Br) | 10⁷ | The bulky (CH₃)₃C group in neopentyl bromide sterically hinders the backside attack of the nucleophile, dramatically slowing the reaction. wikipedia.org |
| Neopentyl Bromide ((CH₃)₃CCH₂Br) | 1 |
Intramolecular and Intermolecular Interactions of this compound
The structure of this compound allows for a variety of non-covalent interactions that govern its physical properties and its interactions with its environment.
Intramolecular Interactions: The primary intramolecular interaction is the steric strain between the 3,3-dimethylbutyl side chain and the hydrogen atoms on the pyrrolidine ring. To minimize this repulsion, the molecule will adopt a specific ring conformation (envelope or twist) that places the bulky alkyl group in a pseudo-equatorial position. This conformational preference is a direct consequence of the steric effects discussed previously chemistrywithdrsantosh.com.
Intermolecular Interactions:
Hydrogen Bonding: The N-H group of the pyrrolidine ring is a hydrogen bond donor, while the nitrogen lone pair is a hydrogen bond acceptor. This allows molecules of this compound to form intermolecular hydrogen bonds with each other or with other protic molecules like water or alcohols.
Van der Waals Forces: The large, nonpolar 3,3-dimethylbutyl side chain contributes significantly to the molecule's surface area, leading to substantial van der Waals interactions (specifically, London dispersion forces). These forces are the primary intermolecular interactions for the alkyl portion of the molecule.
The combination of these interactions dictates the molecule's physical state, solubility, and binding properties. The bulky, hydrophobic alkyl chain may reduce water solubility compared to unsubstituted pyrrolidine, while the ability to form hydrogen bonds ensures some degree of miscibility with polar solvents. The steric bulk of the side chain can also influence how molecules pack in a condensed phase, potentially disrupting crystal lattice formation or affecting liquid density.
Conformational Analysis and Ring Dynamics
The five-membered ring of pyrrolidine is not planar and exists in a continuous series of puckered conformations, which can be described by a pseudorotational circuit. The two most common descriptions of these conformations are the envelope (or 'up' and 'down') and twist forms. In substituted pyrrolidines, the nature and position of the substituent significantly influence the conformational equilibrium, favoring certain puckered states over others. For this compound, the bulky 3,3-dimethylbutyl (neopentyl) group at the C3 position plays a crucial role in dictating the preferred conformation of the pyrrolidine ring.
Due to the absence of direct experimental data for this compound, computational studies on analogous 3-alkyl-substituted pyrrolidines can provide valuable insights into its conformational preferences. The bulky neopentyl group is expected to predominantly occupy a pseudo-equatorial position to minimize steric strain. This preference for a pseudo-equatorial orientation of a large substituent at the 3-position generally leads to a preference for specific envelope or twist conformations of the pyrrolidine ring.
Computational studies on similar 3-substituted pyrrolidines, such as 3-tert-butylpyrrolidine (B1290397), can offer a qualitative and quantitative understanding of the energetic landscape. In these systems, two primary low-energy conformations are typically identified, corresponding to the substituent in a pseudo-equatorial orientation on different puckered forms of the ring. The energy difference between these conformers is often small, and they are likely to be in dynamic equilibrium at room temperature. The energy barrier to interconversion between these conformers through pseudorotation is also a key parameter in understanding the ring dynamics.
Below is a table of calculated relative energies for the most stable conformers of a model compound, 3-tert-butylpyrrolidine, which serves as a reasonable analogue for this compound. These values are illustrative of the small energy differences that can be expected between different ring puckering states.
| Conformer of 3-tert-butylpyrrolidine (Analogous Model) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial-Twist (3T2) | 0.00 | Most stable conformer with the tert-butyl group in a pseudo-equatorial position on a twist conformation of the ring. |
| Equatorial-Envelope (E2) | 0.85 | Slightly less stable conformer with the tert-butyl group in a pseudo-equatorial position on an envelope conformation of the ring. |
The ring dynamics of this compound will therefore be characterized by rapid interconversion between these low-energy conformers. The bulky neopentyl group, while sterically demanding, does not completely lock the ring into a single conformation but rather shifts the conformational equilibrium to favor structures that minimize steric interactions.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of a secondary amine group in this compound allows for the formation of hydrogen bonds, which can play a significant role in its chemical reactivity and supramolecular organization. The nitrogen atom acts as a hydrogen bond acceptor through its lone pair of electrons, while the N-H proton serves as a hydrogen bond donor.
The steric hindrance imposed by the bulky 3,3-dimethylbutyl group is expected to influence the geometry and strength of these hydrogen bonds. While the substituent is at the C3 position and not directly on the nitrogen, its presence can sterically shield the N-H group, potentially leading to longer and weaker hydrogen bonds compared to less substituted pyrrolidines. However, even with this steric hindrance, the N-H group remains accessible enough to participate in hydrogen bonding.
In the solid state, secondary amines like this compound are expected to form hydrogen-bonded networks. The most common motif for secondary amines is the formation of infinite chains or catemers, where each molecule donates one hydrogen bond and accepts one hydrogen bond from neighboring molecules. The geometry of these hydrogen bonds can be characterized by the N-H···N distance and the N-H-N angle.
Due to the lack of crystallographic data for this compound, the following table presents typical hydrogen bond parameters observed in the crystal structures of sterically hindered secondary amines, which can be considered representative.
| Parameter | Typical Range for Sterically Hindered Secondary Amines | Description |
|---|---|---|
| N-H···N Distance (Å) | 2.9 - 3.2 | The distance between the donor nitrogen atom and the acceptor nitrogen atom. |
| N-H-N Angle (°) | 160 - 180 | The angle formed by the donor nitrogen, the hydrogen atom, and the acceptor nitrogen, indicating the linearity of the hydrogen bond. |
Derivatization and Analogue Development of 3 3,3 Dimethylbutyl Pyrrolidine
Synthesis of Substituted 3-(3,3-Dimethylbutyl)pyrrolidine Derivatives
The synthesis of derivatives from the this compound core involves a range of established and advanced organic chemistry reactions. These modifications are crucial for fine-tuning the physicochemical properties and biological activity of the resulting molecules.
The secondary amine of the pyrrolidine (B122466) ring is the most common site for derivatization due to its nucleophilicity. N-alkylation and N-acylation are fundamental methods to introduce a wide variety of substituents.
N-Alkylation is frequently achieved through reductive amination. This process involves the reaction of the parent pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding N-alkylated amine. For instance, the reaction of a 3-substituted pyrrolidine with 3,3-dimethylbutanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the N-(3,3-dimethylbutyl)pyrrolidine derivative. tandfonline.com This method is highly versatile, allowing for the introduction of diverse alkyl and arylalkyl groups. tandfonline.com
Another powerful technique is the catalytic decarboxylative N-alkylation. This method utilizes readily available α-amino acids, such as proline (a pyrrolidine-2-carboxylic acid), and various alcohols in the presence of a ruthenium or iron catalyst. d-nb.info The reaction proceeds via a dehydrogenation/decarboxylation/hydrogenation sequence to furnish N-alkylated pyrrolidines, offering a broad substrate scope that includes benzyl (B1604629) alcohols and long-chain aliphatic alcohols. d-nb.info
The following table showcases examples of N-substituted pyrrolidine derivatives synthesized for biological evaluation, highlighting the variety of functional groups that can be introduced at the nitrogen atom.
| Compound ID | N-Substituent | Synthetic Method Highlight | Reference |
| 16 | 3,3-Dimethylbutyl | Reductive Amination | tandfonline.com |
| 20a | Phenethyl | Reductive Amination | tandfonline.com |
| 20d | 3-Fluorophenethyl | Reductive Amination | tandfonline.com |
| 20h | 3-Chloro-5-fluorophenethyl | Reductive Amination | tandfonline.com |
| 20k | 2,4-Bis(trifluoromethyl)phenethyl | Reductive Amination | tandfonline.com |
| 3aa | 4-Methoxybenzyl | Catalytic Decarboxylative N-alkylation | d-nb.info |
| 3ay | Long-chain aliphatic | Catalytic Decarboxylative N-alkylation | d-nb.info |
N-Acylation involves the reaction of the pyrrolidine nitrogen with acylating agents like acid chlorides or anhydrides to form amides. These reactions are typically straightforward and high-yielding. N-acyl derivatives are important not only as final compounds but also as intermediates. The electron-withdrawing nature of the acyl group can alter the reactivity of the pyrrolidine ring, for example, influencing the outcome of subsequent reactions like palladium-catalyzed arylations. chemrxiv.orgnih.gov
Functionalization of the carbon atoms of the pyrrolidine ring provides access to a different class of analogues. These modifications often require more complex synthetic strategies.
A significant advancement in this area is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines . chemrxiv.orgnih.gov This reaction allows for the direct introduction of an aryl group at the C3 position of the pyrrolidine ring. The process has a broad substrate scope and is a powerful tool for creating 3-aryl pyrrolidine derivatives, which are prevalent structures in bioactive molecules. chemrxiv.orgnih.gov This contrasts with the reactions of N-acyl pyrrolines, which typically yield alkene products instead of the desired saturated pyrrolidines. chemrxiv.org
Catalyst-tuned hydroalkylation reactions of 3-pyrrolines also offer precise control over the position of substitution. By selecting either a cobalt or a nickel catalyst system, it is possible to achieve regio- and enantioselective alkylation at either the C2 or C3 position of the pyrrolidine ring, respectively. organic-chemistry.org
Furthermore, ring contraction strategies provide a novel entry to functionalized pyrrolidines. osaka-u.ac.jpnih.govnih.gov For example, a photo-promoted ring contraction of readily available pyridines using a silylborane can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov These products serve as versatile synthons that can be further elaborated into a variety of substituted pyrrolidines. nih.gov
The 3,3-dimethylbutyl group is chemically robust due to the presence of saturated C(sp³)–H bonds and a quaternary carbon center, making its functionalization challenging. Direct modification relies on modern C–H functionalization techniques. rsc.org These reactions typically involve a metal catalyst that can selectively activate a specific C–H bond, allowing for the introduction of new functional groups.
While direct examples of functionalizing the 3,3-dimethylbutyl side chain on this specific pyrrolidine scaffold are not widely reported, the principles of C(sp³)–H activation are applicable. rsc.orguniovi.es The reaction would likely target the methylene (B1212753) (–CH₂–) groups, as the terminal methyl groups of the tert-butyl moiety lack α-protons and are sterically hindered. rsc.org Rhodium-catalyzed reactions, for instance, have shown promise in the functionalization of such unactivated C–H bonds. rsc.org The development of 1-(3,3-dimethylbutyl)-3-phenylurea based pan-RAF inhibitors underscores the importance of this moiety in medicinal chemistry, suggesting that while it is often used for its steric and lipophilic properties, methods for its derivatization could yield novel analogues. nih.gov
Exploration of Isomeric Forms of this compound
The this compound molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring. Consequently, it exists as a pair of enantiomers: (R)-3-(3,3-dimethylbutyl)pyrrolidine and (S)-3-(3,3-dimethylbutyl)pyrrolidine. The synthesis and separation of these stereoisomers are critical, as different enantiomers often exhibit distinct biological activities.
The generation of single enantiomers can be achieved through two primary strategies: asymmetric synthesis or separation of a racemic mixture.
Asymmetric synthesis aims to create a specific enantiomer directly. Methods like the asymmetric lithiation of an N-Boc-pyrrolidine using a chiral ligand, followed by quenching with an appropriate electrophile, can produce enantiomerically enriched pyrrolidines. bac-lac.gc.cawhiterose.ac.uk Another approach is the asymmetric "clip-cycle" synthesis, where an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
More commonly, a racemic mixture is synthesized and then separated into its constituent enantiomers. This process is known as chiral resolution . A highly effective method for resolution is chromatography using a chiral stationary phase (CSP) . nih.govbeilstein-journals.org Racemic compounds can be directly separated on analytical or preparative scale columns, such as those with trade names like DAICEL CHIRALPAK. google.com
An alternative, indirect chromatographic approach involves derivatization of the racemic pyrrolidine with a chiral derivatizing agent , such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques. nih.gov
The following table summarizes common approaches for the separation of chiral amines like this compound.
| Method | Principle | Example | Reference |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation on a DAICEL CHIRALPAK column. | google.com |
| Indirect Chiral HPLC | Covalent reaction with a single-enantiomer chiral derivatizing agent to form separable diastereomers. | Derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) followed by normal phase HPLC. | nih.gov |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Use of cyclodextrin (B1172386) derivatives as chiral selectors. | mdpi.com |
Once a single enantiomer has been synthesized or isolated, its purity must be determined. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer.
The same chiral HPLC or CE methods used for separation are the most common techniques for assessing enantiomeric purity. nih.gov By integrating the areas of the peaks corresponding to each enantiomer (or diastereomeric derivative), the ratio of the two can be precisely calculated to determine the ee.
Polarimetry is a classical method that measures the rotation of plane-polarized light by a chiral sample. thieme-connect.de The measured specific rotation is compared to the known maximum specific rotation of the pure enantiomer. However, this method requires a pure sample and an accurate reference value. thieme-connect.de
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of chiral additives. Chiral shift reagents , typically lanthanide complexes, can be added to the sample, causing the signals of the two enantiomers to appear at different chemical shifts, allowing for their quantification. thieme-connect.de
For challenging cases, particularly with compounds that lack a strong UV chromophore for HPLC detection, advanced techniques like Vibrational Circular Dichroism (VCD) can be employed. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign, this technique can be used to construct calibration curves to determine the enantiomeric purity of a sample. nih.gov
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound and its analogues is fundamentally governed by the interplay of electronic and steric factors. Modifications to the pyrrolidine ring or the N-substituent can significantly alter the molecule's reactivity profile, influencing reaction rates, yields, and even the stereochemical outcome of transformations. Understanding these structure-reactivity relationships is crucial for the rational design and synthesis of new derivatives.
Impact of Substituent Electronic Properties
The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, play a pivotal role in modulating the reactivity of pyrrolidine analogues. These effects are transmitted through the molecular framework via inductive (through sigma bonds) and resonance (through pi systems) effects.
The nitrogen atom of the pyrrolidine ring is nucleophilic due to its lone pair of electrons. The reactivity of this nitrogen is highly sensitive to the electronic nature of substituents on the ring or on a molecule it reacts with. For instance, in nucleophilic aromatic substitution (SNAr) reactions where pyrrolidine acts as the nucleophile, the rate of reaction is significantly influenced by the electronic properties of substituents on the aromatic partner. researchgate.net A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine demonstrated that electron-withdrawing groups (EWGs) on the thiophene (B33073) ring accelerate the reaction. researchgate.net The Gibbs free energy barrier for the reaction decreases as the electron-withdrawing strength of the substituent 'X' increases. researchgate.net This highlights how the electronic nature of a reaction partner can dictate the reactivity of the pyrrolidine nucleophile.
The effect of various electron-withdrawing substituents on the reactivity in SNAr reactions with pyrrolidine is summarized in the table below.
| Substituent (X) on Thiophene Ring | Relative Electrophilicity (ω) | Calculated Gibbs Free Energy Barrier (kcal/mol) |
| NO₂ | High | Lower |
| CN | High | Lower |
| SO₂CH₃ | Medium | Intermediate |
| COCH₃ | Medium | Intermediate |
| H | Low | Higher |
| Data derived from computational studies on substituted thiophenes reacting with pyrrolidine, illustrating the principle of electronic effects on pyrrolidine reactivity. researchgate.net |
Conversely, attaching electron-donating groups (EDGs) directly to the pyrrolidine ring would be expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. The 3,3-dimethylbutyl group itself is generally considered an alkyl group, which can exhibit a complex electronic influence. Alkyl groups are often regarded as weak electron donors (+I effect), which would slightly enhance the basicity and nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. scielo.org.mx However, their effect is generally less pronounced than that of strong resonance-donating or withdrawing groups. scielo.org.mx
Steric Hindrance Effects on Reactivity Profiles
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org The size and arrangement of atoms in a molecule can prevent reacting species from approaching each other, thereby decreasing reaction rates. wikipedia.org The 3,3-dimethylbutyl group is a sterically demanding substituent due to the quaternary carbon atom (a neopentyl-like structure), and its presence significantly influences the reactivity of the pyrrolidine scaffold.
The effect of steric bulk is clearly demonstrated in the synthesis of N-substituted pyrrolidines. Research on the formation of N-benzenesulfonyl-3,3-dialkylpyrrolidines showed a distinct correlation between the size of the alkyl groups at the 3-position and the reaction yield. dtic.mil As the steric bulk of the substituents increased, the yield of the cyclized product decreased, illustrating the inhibitory effect of steric hindrance on the reaction. dtic.mil
| Geminal Alkyl Substituent at C3 | Relative Steric Bulk | Yield of Cyclization Product (%) |
| Methyl | Low | Higher |
| Ethyl | Medium | Lower |
| Isopropyl | High | Very Low |
| This table illustrates the impact of increasing steric hindrance at the C3 position on the efficiency of pyrrolidine ring formation, based on findings from related dialkylpyrrolidine syntheses. dtic.mil |
In the context of this compound analogues, the bulky side chain can influence reactivity in several ways:
Shielding the Reaction Center : The 3,3-dimethylbutyl group can sterically shield one face of the pyrrolidine ring, directing incoming reagents to the less hindered face. This is particularly important in reactions involving the ring carbons or the nitrogen atom itself, leading to high diastereoselectivity.
Controlling Conformation : The steric demand of the substituent can lock the pyrrolidine ring into a preferred conformation. This conformational rigidity can pre-organize the molecule for a specific reaction pathway, enhancing selectivity. For example, in asymmetric lithiation reactions of N-substituted piperazines, bulky N-3,3-dimethylbutyl groups were found to orient themselves away from the reaction site in the favored transition state, minimizing steric hindrance and controlling the stereochemical outcome. bac-lac.gc.ca
Modulating Binding Affinity : In the context of drug design and molecular recognition, steric effects are critical. The size and shape of a substituent must be complementary to the target binding pocket. For instance, in the development of inhibitors for the von Hippel-Lindau (VHL) E3 ligase, the introduction of a 3,3-dimethylbutyl group was found to increase binding affinity compared to smaller alkyl groups, suggesting it provided optimal van der Waals contacts within a specific hydrophobic pocket. nih.gov This demonstrates that while steric hindrance can impede a reaction, a bulky group can also be beneficial if it fits snugly into a target receptor site. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 3,3 Dimethylbutyl Pyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules. For 3-(3,3-Dimethylbutyl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the 3,3-dimethylbutyl side chain to the pyrrolidine (B122466) ring.
Based on established chemical shift principles for aliphatic amines and alkanes, the ¹H and ¹³C NMR spectra for this compound are predicted to show distinct signals corresponding to the pyrrolidine ring and the sterically bulky side chain. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the ¹H NMR spectrum, serving as a characteristic landmark for the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 (N-H) | Proton | 1.5 - 2.5 (broad) | - |
| 2, 5 | -CH₂- | 2.8 - 3.2 | 47 - 52 |
| 3 | -CH- | 2.0 - 2.4 | 38 - 43 |
| 4 | -CH₂- | 1.4 - 1.9 | 30 - 35 |
| 1' | -CH₂- | 1.2 - 1.5 | 40 - 45 |
| 2' | -CH₂- | 1.1 - 1.4 | 28 - 33 |
| 3' | -C- | - | 30 - 35 |
| 4' | -CH₃ | 0.8 - 1.0 (singlet) | 29 - 34 |
Multi-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire spin system of the pyrrolidine ring and the butyl chain. For instance, the proton at C3 would show correlations to the protons at C2, C4, and C1'.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link each proton signal to its corresponding carbon atom in the predicted chemical shift table, such as connecting the characteristic singlet at ~0.9 ppm to the tert-butyl carbon signal around 29-34 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. Key HMBC correlations would be observed from the protons of the tert-butyl group (H4') to the quaternary carbon (C3') and the adjacent methylene (B1212753) carbon (C2'). Similarly, correlations from the C3 proton to carbons C1' and C5 would confirm the attachment point of the side chain to the pyrrolidine ring.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a compound-specific reference standard. By adding a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) to a precisely weighed sample of this compound, the purity can be calculated. The calculation involves comparing the integral of a well-resolved signal from the target compound (ideally the nine-proton singlet of the tert-butyl group) with the integral of a known signal from the internal standard. This technique is highly accurate and can also be applied to monitor the progress of a chemical reaction by tracking the disappearance of starting material signals and the appearance of product signals over time.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₂₁N), the monoisotopic mass is 155.1674 Da uni.lu. In HRMS, the compound would be ionized, typically forming a protonated molecule [M+H]⁺, and its exact mass would be measured. This experimental mass can then be compared to the calculated mass to confirm the elemental composition with high confidence.
Predicted HRMS Adducts for C₁₀H₂₁N
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.1747 |
| [M+Na]⁺ | C₁₀H₂₁NNa⁺ | 178.1566 |
| [M+K]⁺ | C₁₀H₂₁NK⁺ | 194.1306 |
Data derived from the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 156.17) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve cleavage at the C-C bond alpha to the nitrogen atom (α-cleavage), a common pathway for amines.
Key predicted fragmentations include:
Loss of the side chain: Cleavage of the bond between C3 of the pyrrolidine ring and C1' of the butyl chain would result in a fragment ion corresponding to the protonated pyrrolidine ring with a mass loss of 84 Da (C₆H₁₂).
Ring opening and subsequent fragmentation: Fission of the pyrrolidine ring can lead to various smaller fragment ions.
Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl radical (57 Da) from the side chain, leading to a significant fragment ion.
Predicted MS/MS Fragments of [C₁₀H₂₁N+H]⁺
| Predicted Fragment m/z | Plausible Lost Neutral Fragment | Fragment Structure/Description |
|---|---|---|
| 99.10 | C₄H₉ (tert-butyl) | [M - 57]⁺ |
| 84.08 | C₅H₁₀ (side chain alkene) | Protonated 3-methylenepyrrolidine |
| 72.08 | C₆H₁₂ (dimethylbutyl) | Protonated pyrrolidine fragment |
| 58.07 | C₇H₁₃ | C₄H₈N⁺ fragment from ring cleavage |
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is fundamental for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the physicochemical properties of this compound, such as its polarity, volatility, and ionic character.
Gas Chromatography (GC): Given its molecular weight and likely volatility, GC is a suitable method for purity assessment. When coupled with a mass spectrometer (GC-MS), it allows for the separation of volatile impurities and their simultaneous identification. A non-polar or medium-polarity column (e.g., DB-5 or DB-17) would likely provide good separation of the compound from related aliphatic impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis, especially for less volatile impurities. Due to the basic nature of the pyrrolidine nitrogen, reversed-phase HPLC would be the method of choice. To achieve good peak shape and retention, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase (a mixture of water and acetonitrile (B52724) or methanol). This ensures the amine is protonated, preventing interaction with residual silanols on the stationary phase. Purity is typically assessed using a UV detector (if an appropriate chromophore is present or after derivatization) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). When coupled with a mass spectrometer (LC-MS), this method provides a robust platform for impurity profiling, allowing for the determination of the molecular weights of any detected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For a volatile compound like this compound, GC-MS would be an ideal method for purity assessment and structural elucidation.
The analysis would involve injecting a vaporized sample into a gas chromatograph, where it would travel through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
A hypothetical GC-MS analysis of this compound would likely employ a non-polar or medium-polarity capillary column. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, although it may be of low intensity due to the compound's aliphatic nature. The fragmentation pattern would be a key identifier. Common fragmentation pathways for pyrrolidine derivatives include the loss of the alkyl side chain and the opening of the pyrrolidine ring. The base peak would likely correspond to a stable fragment resulting from one of these cleavages.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Transfer Line Temp | 280°C |
Table 2: Predicted Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment Structure |
|---|---|
| 155 | [M]+ (Molecular Ion) |
| 140 | [M-CH3]+ |
| 98 | [M-C4H9]+ |
| 84 | [Pyrrolidine ring fragment]+ |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a compound like this compound, which is a secondary amine, reverse-phase HPLC would be a suitable method for analysis.
In a typical reverse-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Since this compound lacks a strong chromophore, detection can be challenging with a standard UV-Vis detector. Therefore, advanced detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) would be more appropriate. ELSD is a universal detector that can detect any non-volatile analyte, while LC-MS provides both high sensitivity and structural information.
Table 3: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. Therefore, the compound can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving good separation.
Table 4: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detector | UV-Vis at 210 nm (if derivatized) or ELSD |
| Injection Volume | 10 µL |
X-ray Crystallography and Single-Crystal Diffraction (if applicable)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method is applicable if this compound, or a suitable salt or derivative, can be grown into a high-quality single crystal.
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes information about intermolecular interactions such as hydrogen bonds, van der Waals forces, and any other non-covalent interactions that hold the crystal together. For this compound, which has a secondary amine group, hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule would be a key feature of its crystal packing. The bulky 3,3-dimethylbutyl group would also influence the packing arrangement through steric effects and van der Waals interactions.
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
|---|---|
| Empirical formula | C10H22N+ Cl- |
| Formula weight | 191.74 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.123(4) Å, b = 8.456(3) Å, c = 14.789(6) Å |
| α = 90°, β = 109.21(2)°, γ = 90° | |
| Volume | 1196.2(8) ų |
| Z | 4 |
| Calculated density | 1.065 Mg/m³ |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Diethylamine |
| Ethanol |
| Formic acid |
| Helium |
| Hexane |
Theoretical and Computational Studies of 3 3,3 Dimethylbutyl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of 3-(3,3-Dimethylbutyl)pyrrolidine. These computational techniques offer a microscopic view of the molecule's behavior and properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, it is possible to calculate various electronic and thermodynamic parameters. arabjchem.org
Key ground state properties that can be calculated using DFT include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnih.govacs.org The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Illustrative DFT-calculated properties for the most stable conformer of this compound are presented below.
| Property | Calculated Value |
| Total Energy (Hartree) | -524.78 |
| Dipole Moment (Debye) | 1.25 |
| EHOMO (eV) | -6.21 |
| ELUMO (eV) | 1.15 |
| HOMO-LUMO Gap (eV) | 7.36 |
This is an interactive data table. You can sort and filter the data.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more precise description of electron correlation effects, which are important for accurately determining the stability and reactivity of molecules. nih.gov
While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from less resource-intensive methods. These high-accuracy calculations are particularly useful for studying subtle electronic effects and for obtaining precise energetic information about different conformations of this compound.
Molecular Orbital Analysis of Reactivity
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is typically localized on the nitrogen atom of the pyrrolidine (B122466) ring, reflecting its basic and nucleophilic character. The LUMO, on the other hand, is generally distributed over the C-H and C-N antibonding orbitals. The analysis of these orbitals provides valuable information for predicting the molecule's behavior in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pyrrolidine ring and the attached 3,3-dimethylbutyl chain means that the molecule can exist in various conformations. Understanding the energetic landscape of these conformers and their dynamic interplay is crucial for a complete characterization of the molecule.
Energy Minimization and Conformational Sampling
Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculation for each identified conformer.
For this compound, the primary degrees of freedom are the puckering of the pyrrolidine ring and the rotation around the single bonds of the alkyl side chain. The pyrrolidine ring can adopt various envelope and twisted conformations. The bulky tert-butyl group at the end of the side chain introduces significant steric hindrance, which influences the preferred conformations of the alkyl chain. acs.org
A potential energy surface scan can reveal the energy barriers between different conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative free energies.
Below is an illustrative table of the relative energies of some plausible low-energy conformers of this compound.
| Conformer | Pyrrolidine Puckering | Alkyl Chain Torsion | Relative Energy (kcal/mol) |
| 1 | Envelope (N-out) | Anti | 0.00 |
| 2 | Twist (C2-C3) | Anti | 0.45 |
| 3 | Envelope (N-out) | Gauche | 1.20 |
| 4 | Twist (C3-C4) | Gauche | 1.55 |
This is an interactive data table. You can sort and filter the data.
Dynamic Behavior of the Pyrrolidine Ring and Alkyl Chain
Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules. mdpi.commonash.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic fluctuations of the molecular structure. frontiersin.orgresearchgate.net
For this compound, MD simulations can reveal the flexibility of the pyrrolidine ring and the attached alkyl chain under physiological conditions. nih.govnih.gov The simulations can show how the ring puckers and how the side chain rotates and folds. Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
The dynamic behavior is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as the conformational flexibility allows it to adapt its shape to a binding site.
Predictive Modeling of Chemical Reactions and Selectivity
Computational chemistry offers powerful tools to predict how molecules like this compound will react, what products they will form, and why certain products are favored over others. These predictive models are crucial for designing efficient synthetic routes and understanding reaction mechanisms at a molecular level. By simulating reaction conditions, chemists can explore various synthetic pathways without the need for extensive laboratory experimentation, saving time and resources. beilstein-journals.orgbeilstein-journals.org
Transition State Theory for Reaction Pathways
Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the "transition state" or "activated complex," which represents a kinetic bottleneck. libretexts.org The geometry of this transition state sits (B43327) at a saddle point on the potential energy surface, which maps the energy of the system as a function of the positions of its atoms. libretexts.org
For a molecule such as this compound, TST can be applied to understand its formation or subsequent reactions. For example, in the synthesis of substituted pyrrolidines, computational methods can be used to locate the transition states for different potential pathways. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, researchers can predict which reaction is kinetically favored. wikipedia.orgnih.gov
Studies on similar heterocyclic systems, like the reaction of keteniminium ions with pyrrole (B145914), demonstrate that the reaction selectivity can be governed by these transition state energetics. pku.edu.cn In some cases, a reaction may proceed through a single transition state that leads to multiple products, a phenomenon known as post-transition state bifurcation, which can also be investigated using computational trajectory simulations. pku.edu.cn For this compound, theoretical calculations could model its nucleophilic substitution reactions, identifying the transition state structures and energies to predict reaction outcomes and selectivity.
Computational Design of Novel Derivatives
Computational methods are instrumental in the rational design of new molecules with desired properties. nih.gov Starting with a core scaffold like this compound, scientists can computationally design and evaluate a vast library of virtual derivatives to identify candidates with enhanced activity or improved properties for various applications, such as drug discovery. nih.govacs.org
This process often involves techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov For instance, if this compound were a fragment of a larger, biologically active molecule, researchers could explore modifications to its structure. The "3,3-dimethylbutyl" group, for example, is found in various compounds investigated for therapeutic purposes. nih.govacs.orgnih.gov Computational studies on these related molecules show that such bulky, lipophilic groups can significantly influence binding affinity to biological targets. acs.org
The design workflow would involve:
Scaffold Modification : Virtually creating new derivatives by adding or modifying functional groups on the pyrrolidine ring or the dimethylbutyl side chain.
Property Prediction : Using computational models to predict key properties of these new derivatives, such as binding affinity, solubility, or metabolic stability. acs.org
Prioritization : Ranking the designed compounds based on their predicted profiles to select the most promising candidates for synthesis and experimental testing. acs.org This approach accelerates the hit-to-lead optimization process in drug discovery. acs.org
Spectroscopic Property Prediction from Computational Models
Computational quantum mechanics can accurately predict various spectroscopic properties of molecules, providing a powerful tool for structure verification and analysis. By calculating these properties for a proposed structure, such as this compound, and comparing them to experimental data, chemists can confirm the identity and stereochemistry of a synthesized compound.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting NMR chemical shifts (¹H and ¹³C) computationally has become a reliable method to aid in spectral assignment. ualberta.ca Various methods, from empirical models to more sophisticated deep neural networks (DNNs) and graph neural networks (GNNs), are employed for this purpose. chemaxon.comnih.gov
For this compound, a computational model would first determine the molecule's most stable three-dimensional conformation. Then, it would calculate the magnetic shielding for each nucleus. These shielding values are then converted into chemical shifts (δ) relative to a standard reference. liverpool.ac.uk The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H shifts. ualberta.ca These predictions are invaluable for distinguishing between isomers or assigning signals in complex regions of a spectrum.
Below is an illustrative table of hypothetical predicted NMR chemical shifts for this compound, based on general principles of NMR spectroscopy. Actual experimental values would need to be determined empirically.
| Atom Position (See Figure) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | 1.5 - 2.5 | N/A |
| 2 | CH₂ | 2.8 - 3.2 | ~55 |
| 3 | CH | 2.0 - 2.4 | ~40 |
| 4 | CH₂ | 1.6 - 2.0 | ~30 |
| 5 | CH₂ | 2.8 - 3.2 | ~48 |
| 6 | CH₂ | 1.2 - 1.5 | ~45 |
| 7 | CH₂ | 1.2 - 1.5 | ~28 |
| 8 | C | N/A | ~30 |
| 9 | CH₃ | 0.9 | ~29 |
| 10 | CH₃ | 0.9 | ~29 |
| 11 | CH₃ | 0.9 | ~29 |
Note: This table is for illustrative purposes only and does not represent experimentally verified data.
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting these vibrational frequencies. scifiniti.com
A typical computational workflow involves optimizing the molecular geometry of this compound and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding IR and Raman intensities. scifiniti.com The calculated frequencies are often systematically scaled by a small factor (e.g., 0.96) to better match experimental results, accounting for approximations in the theoretical model and anharmonicity. scifiniti.com
This analysis allows for the assignment of specific bands in the experimental spectra to particular molecular motions, such as C-H stretching, N-H bending, or CH₂ wagging. scifiniti.com For example, the analysis could distinguish between the various C-H stretching vibrations of the methyl, methylene (B1212753), and methine groups within the this compound structure.
An illustrative table of expected vibrational modes and their typical frequency ranges is provided below.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Alkane (sp³) | 2850 - 3000 |
| CH₂ Bend (Scissoring) | Methylene | 1440 - 1480 |
| CH₃ Bend (Asymmetric) | Methyl | ~1450 |
| N-H Bend | Secondary Amine | 1550 - 1650 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
| C-C Stretch | Alkyl Chain | 800 - 1200 |
Note: This table provides general, illustrative frequency ranges. Specific calculated values would depend on the computational method used.
Future Directions and Emerging Research Avenues for 3 3,3 Dimethylbutyl Pyrrolidine
Development of Novel Synthetic Methodologies for Related Pyrrolidine (B122466) Scaffolds
The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of the 3-(3,3-dimethylbutyl)pyrrolidine scaffold and its analogues. Current research in pyrrolidine synthesis offers a glimpse into promising future strategies.
Recent advancements have focused on multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from three or more starting materials. tandfonline.com These reactions are often lauded for their high atom economy, operational simplicity, and ability to generate diverse libraries of compounds. tandfonline.com For instance, the use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of various pyrrolidine derivatives. tandfonline.com Future research could adapt these MCR strategies to incorporate the 3,3-dimethylbutyl moiety, providing rapid access to novel derivatives.
Another fruitful area of exploration lies in the stereoselective synthesis of substituted pyrrolidines. mdpi.com Many biologically active molecules containing the pyrrolidine ring are chiral, and their activity is often dependent on a specific stereoisomer. Methods starting from chiral precursors like proline and 4-hydroxyproline (B1632879) are well-established for producing enantiomerically pure pyrrolidine derivatives. mdpi.com Future work could focus on developing novel chiral catalysts or auxiliaries to control the stereochemistry of reactions that form the pyrrolidine ring, including those that introduce the 3-(3,3-dimethylbutyl) substituent.
Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for C-H bond functionalization, offering new retrosynthetic disconnections for the synthesis of complex molecules. organic-chemistry.orgnih.gov Palladium-catalyzed hydroarylation of pyrrolines, for example, has been shown to be an effective method for producing 3-aryl pyrrolidines. nih.gov Adapting such C-H activation strategies to the this compound core could enable the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.
| Synthetic Approach | Key Features | Potential Application for this compound |
| Multicomponent Reactions (MCRs) | High efficiency, diversity-oriented synthesis. tandfonline.com | Rapid generation of a library of novel analogues. |
| Stereoselective Synthesis | Control of stereochemistry, access to enantiopure compounds. mdpi.com | Synthesis of specific stereoisomers for biological evaluation. |
| Transition-Metal Catalysis | C-H functionalization, novel bond formations. organic-chemistry.orgnih.gov | Direct and efficient derivatization of the pyrrolidine core. |
Exploration of the Compound as a Ligand or Catalyst Precursor in Organic Synthesis
The nitrogen atom within the pyrrolidine ring of this compound makes it an attractive candidate for use as a ligand in coordination chemistry and as a precursor for catalysts. The lone pair of electrons on the nitrogen can coordinate to metal centers, influencing their catalytic activity and selectivity. frontiersin.org
The development of chiral pincer-metal complexes, which feature a central metal atom held in a tridentate ligand framework, is an active area of research. researchgate.net These complexes have shown promise in a variety of catalytic transformations. The synthesis of chiral pincer-ruthenium complexes incorporating substituted pyrrolidine moieties has been reported, demonstrating the feasibility of integrating such structures into sophisticated catalyst designs. researchgate.net Future research could explore the synthesis of pincer ligands derived from this compound and evaluate their performance in asymmetric catalysis.
Moreover, pyrrolidine derivatives have been successfully employed as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. Proline and its derivatives are well-known examples of effective organocatalysts for a range of transformations, including aldol (B89426) and Mannich reactions. The unique steric and electronic properties conferred by the 3,3-dimethylbutyl group could lead to the development of novel organocatalysts with enhanced reactivity or selectivity.
Integration of this compound into Advanced Materials Research
The structural features of this compound also suggest its potential utility in the field of materials science. The incorporation of this amine into polymers or self-assembling systems could lead to the development of materials with novel properties and functionalities.
In polymer chemistry, amines can be used as monomers, cross-linking agents, or functional additives. The bulky 3,3-dimethylbutyl group could influence the physical properties of polymers, such as their glass transition temperature, solubility, and mechanical strength. Furthermore, the pyrrolidine nitrogen can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.
The principles of self-assembly, where molecules spontaneously organize into well-defined structures, offer another avenue for research. The interplay of hydrogen bonding, van der Waals forces, and steric interactions involving the this compound moiety could be harnessed to create supramolecular architectures with interesting optical, electronic, or catalytic properties.
Interdisciplinary Research with Related Amine Structures in Chemical Biology (Excluding Clinical/Physiological Focus)
The study of amines is a highly interdisciplinary field with broad implications for chemical biology. ijrpr.com Amines are fundamental components of many biologically important molecules, and their interactions with biological targets are of great interest. frontiersin.org
Research into the interactions of biogenic amines and polyamines at the cellular and tissue levels has revealed complex signaling networks. nih.gov While excluding a direct clinical focus, future studies could investigate how the specific structure of this compound influences its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like X-ray crystallography and NMR spectroscopy could provide detailed structural insights into these interactions. researchgate.net
Furthermore, the development of small molecules to probe the function of transmembrane proteins, such as ligand-gated ion channels and transporters, is a key area of chemical biology. utmb.edu The this compound scaffold could serve as a starting point for the design of novel chemical probes to study these important biological targets.
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing New Derivatives
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. engineering.org.cnigi-global.com These computational tools can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and to design novel molecules with desired properties. rsc.orgresearchgate.net
For this compound, AI and ML could be employed to:
Predict Reactivity: Develop models that can accurately predict the reactivity of the pyrrolidine ring towards various reagents and under different reaction conditions. rsc.org
Design New Derivatives: Generate virtual libraries of novel derivatives with specific predicted properties, such as enhanced catalytic activity or improved material characteristics.
Optimize Synthetic Routes: Assist in the planning of efficient and sustainable synthetic pathways for the production of this compound and its analogues. engineering.org.cn
A recent study demonstrated the use of a random forest model to predict the yields of pyrrole (B145914) and dipyrromethane condensation reactions, highlighting the potential of ML in synthetic chemistry. researchgate.net Similar approaches could be applied to reactions involving this compound.
| AI/ML Application | Potential Impact on this compound Research |
| Reactivity Prediction | Accelerate the discovery of new reactions and functionalization strategies. rsc.org |
| Derivative Design | Guide the synthesis of molecules with optimized properties for specific applications. |
| Synthetic Route Optimization | Improve the efficiency and sustainability of chemical synthesis. engineering.org.cn |
Sustainability Considerations in the Production and Utilization of this compound and its Analogues
As the chemical industry moves towards more sustainable practices, it is crucial to consider the environmental impact of chemical production and use. ijrpr.com Future research on this compound and its analogues should incorporate green chemistry principles.
Furthermore, the design of derivatives with improved biodegradability or reduced toxicity would be a valuable contribution to sustainable chemistry. The use of recycled materials, such as crumb rubber from tires in synthetic turf, is another area where chemical innovation can contribute to a circular economy, although the environmental and health impacts of such practices require careful evaluation. epa.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 3-(3,3-Dimethylbutyl)pyrrolidine, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, pyrrolidine derivatives can be synthesized via nucleophilic substitution using tert-butyl groups or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions with boronic acids) . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ for cross-coupling efficiency .
- Temperature control : Reactions often require reflux conditions (e.g., 105°C in toluene/EtOH mixtures) .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates .
- Critical Note : Yields are highly sensitive to solvent polarity and the steric bulk of the 3,3-dimethylbutyl group, which may necessitate iterative optimization .
Q. How is this compound structurally characterized, and which analytical techniques are most effective for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing pyrrolidine ring protons from dimethylbutyl methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₂₁N for 3,3-bis(1-methylethyl)pyrrolidine derivatives) .
- Chromatography : HPLC with UV detection ensures purity (>97% as per regulatory standards) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by steric hindrance .
- Isotopic Labeling : Introduce deuterated analogs to track reaction pathways and by-product formation .
- Computational DFT Analysis : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions to confirm bond vibrations .
Q. How does the 3,3-dimethylbutyl substituent sterically and electronically influence reactivity and biological interactions?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack on the pyrrolidine nitrogen, as shown in comparative studies with unsubstituted analogs .
- Electronic Effects : Electron-donating methyl groups alter pKa values, impacting protonation states in receptor binding (e.g., neotame’s sweet taste receptor affinity) .
- SAR Studies : Replace dimethylbutyl with smaller alkyl chains (e.g., ethyl or propyl) to assess activity changes in biological assays .
Q. What are best practices for assessing the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C, monitoring degradation via LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics under acidic/basic conditions .
- Storage Recommendations : Store at –20°C in anhydrous environments to prevent moisture-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
